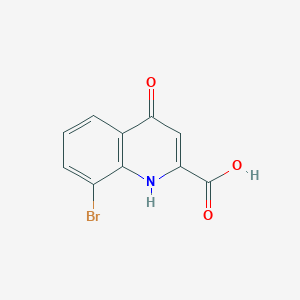

8-ブロモ-4-ヒドロキシキノリン-2-カルボン酸

説明

8-Bromo-4-hydroxyquinoline-2-carboxylic acid is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of bromine and hydroxyl groups in its structure enhances its reactivity and potential for forming various derivatives.

科学的研究の応用

8-Bromo-4-hydroxyquinoline-2-carboxylic acid has several applications in scientific research:

- Biology

Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.

作用機序

Target of Action

The primary targets of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid are specific metal ions that are fundamental for triggering certain diseases, such as iron (Fe), copper (Cu), and zinc (Zn) . These metal ions play a crucial role in various biological processes, and their dysregulation can lead to pathological conditions.

Mode of Action

8-Bromo-4-hydroxyquinoline-2-carboxylic acid interacts with its targets primarily through its chelating properties . It binds to the metal ions, forming a stable complex that can influence the biological activity of the ions. This interaction can result in changes in the biochemical processes that these ions are involved in .

Biochemical Pathways

It is known that the compound can influence the lifecycle of certain viruses by reducing the intracellular production of the envelope glycoprotein and the yield of infectious virions in treated and infected cells .

Result of Action

The molecular and cellular effects of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid’s action are largely dependent on its interaction with its targets. By chelating metal ions, the compound can influence various biological processes, potentially leading to therapeutic effects . For instance, it has been suggested that the compound can act at an early stage of the virus lifecycle, reducing the production of certain proteins and the yield of infectious virions .

Action Environment

The action, efficacy, and stability of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid can be influenced by various environmental factors. For example, the presence of certain metal ions in the environment can affect the compound’s chelating activity . Additionally, factors such as pH, temperature, and the presence of other molecules can also influence the compound’s action.

生化学分析

Biochemical Properties

8-Bromo-4-hydroxyquinoline-2-carboxylic acid plays a significant role in biochemical reactions, primarily due to its ability to chelate metal ions. This compound interacts with various enzymes and proteins, including metalloproteins and metalloenzymes, by binding to metal ions such as Fe²⁺, Cu²⁺, and Zn²⁺. These interactions can inhibit or activate enzymatic activities, depending on the specific enzyme and the metal ion involved .

Cellular Effects

8-Bromo-4-hydroxyquinoline-2-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and differentiation of different cell types, including cancer cells. The compound can modulate cell signaling pathways by chelating metal ions that are essential for the activity of certain signaling proteins . Additionally, it can alter gene expression by affecting transcription factors that require metal ions for their function .

Molecular Mechanism

The molecular mechanism of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid involves its ability to chelate metal ions, which is crucial for its biological activity. By binding to metal ions, the compound can inhibit the activity of metalloenzymes, leading to changes in cellular processes. For example, the inhibition of metal-dependent enzymes involved in DNA replication and repair can result in antiproliferative effects on cancer cells . Furthermore, the compound can induce oxidative stress by disrupting the balance of metal ions within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antimicrobial and anticancer activities. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

8-Bromo-4-hydroxyquinoline-2-carboxylic acid is involved in various metabolic pathways, primarily through its interactions with metal ions and metalloenzymes. The compound can affect metabolic flux by inhibiting enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . Additionally, it can alter metabolite levels by chelating metal ions that are essential cofactors for certain metabolic enzymes .

Transport and Distribution

Within cells and tissues, 8-Bromo-4-hydroxyquinoline-2-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via metal ion transporters and can accumulate in specific tissues where it exerts its biological effects . Its distribution is influenced by its ability to chelate metal ions, which can affect its localization within different cellular compartments.

Subcellular Localization

The subcellular localization of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid is determined by its interactions with metal ions and binding proteins. The compound can localize to specific organelles, such as the mitochondria and the nucleus, where it can exert its effects on cellular function . Post-translational modifications and targeting signals can also influence its localization and activity within cells.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid typically involves the bromination of 4-hydroxyquinoline-2-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.

化学反応の分析

Types of Reactions

Oxidation: The hydroxyl group in 8-Bromo-4-hydroxyquinoline-2-carboxylic acid can undergo oxidation to form quinone derivatives.

Reduction: The compound can be reduced to form various hydroquinoline derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

生物活性

8-Bromo-4-hydroxyquinoline-2-carboxylic acid (8-Br-4-HQCA) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of 8-Br-4-HQCA, focusing on its antimicrobial, anticancer, and antioxidant properties, as well as its potential applications in drug development.

8-Br-4-HQCA can be synthesized through various methods, including the bromination of 4-hydroxyquinoline-2-carboxylic acid. The introduction of bromine at the 8-position enhances the compound's lipophilicity and may influence its biological interactions. The synthesis process typically involves:

- Bromination : Reacting 4-hydroxyquinoline-2-carboxylic acid with bromine in an appropriate solvent.

- Purification : Using recrystallization or chromatography to obtain pure 8-Br-4-HQCA.

Antimicrobial Activity

8-Br-4-HQCA exhibits significant antimicrobial properties against various pathogens. Research has shown that derivatives of hydroxyquinoline compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. In one study, the compound demonstrated inhibition zones comparable to standard antibiotics, indicating its potential as an antibacterial agent .

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

The efficacy against resistant strains suggests that 8-Br-4-HQCA could be a valuable candidate in addressing antibiotic resistance .

Anticancer Activity

The anticancer potential of 8-Br-4-HQCA has also been investigated. In vitro studies indicate that it affects cancer cell proliferation by inducing apoptosis in various cancer cell lines, including HeLa cells. The compound's mechanism appears to involve the chelation of essential metal ions, disrupting cellular processes critical for tumor growth .

A notable study reported that derivatives containing the hydroxyquinoline moiety showed selective inhibition of fructose 1,6-bisphosphate aldolase (FBA), an enzyme crucial for cancer metabolism. This selectivity suggests a targeted approach to cancer therapy using 8-Br-4-HQCA .

Antioxidant Activity

Antioxidant properties are another significant aspect of 8-Br-4-HQCA's biological profile. The compound has been shown to scavenge free radicals effectively, which is vital for protecting cells from oxidative stress. Studies utilizing the ABTS assay demonstrated that certain derivatives exhibited antioxidant activities comparable to well-known antioxidants like ascorbic acid .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated various quinoline derivatives against multi-drug resistant strains. The results indicated that modifications at the bromine position enhanced antibacterial activity, with specific derivatives achieving MIC values lower than those of standard treatments .

- Cancer Cell Studies : Research involving HeLa cells revealed that treatment with 8-Br-4-HQCA led to significant reductions in cell viability at concentrations ranging from 10 µM to 100 µM, indicating dose-dependent effects on cancer cell proliferation .

- Antioxidant Assessment : In a comparative analysis of antioxidant activities among several quinoline derivatives, 8-Br-4-HQCA was highlighted for its ability to inhibit lipid peroxidation effectively, contributing to its potential therapeutic applications in diseases linked to oxidative damage .

特性

IUPAC Name |

8-bromo-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLPEZFQNJXXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431503 | |

| Record name | 4-hydroxy-8-bromo-quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10174-71-7 | |

| Record name | 8-Bromo-4-hydroxy-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10174-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxy-8-bromo-quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。